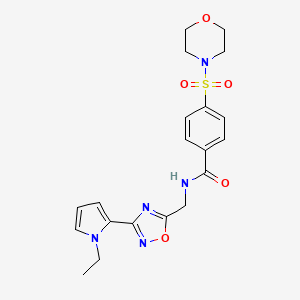
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23N5O5S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety, a pyrrole ring, and a morpholino sulfonamide group. These structural components suggest diverse interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
1. Receptor Interaction:
- The pyrrole moiety may interact with neurotransmitter receptors, influencing various signaling pathways.
2. Induction of Oxidative Stress:
- The oxadiazole component is believed to facilitate the generation of reactive oxygen species (ROS), which can lead to oxidative stress in target cells.
3. Inhibition of Key Enzymes:
- The morpholino sulfonamide group may inhibit specific enzymes involved in cellular processes, potentially affecting cell proliferation and survival.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various pathways:
Case Study:
In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. For instance, a related compound was shown to have an IC50 value of 12 µM against breast cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains:
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Research Findings
Study on Mechanism of Action:
A study published in the Journal of Medicinal Chemistry explored the mechanism by which this class of compounds induces apoptosis in cancer cells. It was found that the oxadiazole moiety plays a critical role in binding to specific protein targets involved in cell cycle regulation .
Comparative Analysis:
Comparative studies with other known anticancer agents revealed that this compound has a unique profile that allows for selective targeting of cancer cells while sparing normal cells, thus reducing potential side effects.
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-2-24-9-3-4-17(24)19-22-18(30-23-19)14-21-20(26)15-5-7-16(8-6-15)31(27,28)25-10-12-29-13-11-25/h3-9H,2,10-14H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLECRLMNWISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













